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  • Product: 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
  • CAS: 4788-15-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, reactivity, synthesis, and applications. The inherent basicity of its C5-amino group, coupled with the reactivity of the C4-nitrile, makes it a versatile precursor for constructing complex fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds. This document details established synthetic protocols, explores the molecule's reactivity based on its key functional groups, and highlights its role in the development of therapeutic agents, particularly kinase inhibitors.

Introduction: The Significance of the Aminopyrazole Scaffold

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Fused pyrazole systems are integral to several marketed drugs, mimicking purine bases found in DNA and RNA, which allows them to interact with a wide array of biological targets.[1]

Within this important class, 5-aminopyrazoles serve as exceptionally versatile intermediates. The subject of this guide, 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile, exemplifies this utility. Its structure features a nucleophilic amino group at the C5 position and an electrophilic carbon atom in the C4-nitrile group. This arrangement of functional groups provides a powerful platform for synthesizing a variety of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in drug discovery.[3]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

Chemical Identity and Structure

The structure of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is defined by a five-membered pyrazole ring substituted with an ethyl group at the N1 position, an amino group at the C5 position, and a nitrile (cyano) group at the C4 position.

Caption: Chemical structure of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Core Physicochemical Data

The following table summarizes key quantitative data for the related and commercially available analog, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 5334-43-0), as data for the ethyl-substituted version is less prevalent in consolidated databases. These values provide a reliable estimate for the properties of the title compound.

PropertyValue (for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile)Source
CAS Number 5334-43-0
Molecular Formula C₁₀H₈N₄
Molecular Weight 184.20 g/mol
Appearance Off-white powder/solid[4]
Melting Point 132-137 °C[4]
Boiling Point ~402 °C at 760 mmHg (Predicted)[4]
pKa -1.12 ± 0.10 (Predicted for the protonated pyrazole)[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
Basicity and Reactivity Implications

The term "basic properties" primarily refers to the ability of the amino group at the C5 position to act as a nucleophile or a Brønsted-Lowry base.

  • Nucleophilicity: The C5-amino group is the most reactive nucleophilic site in the molecule.[1] This high reactivity is central to its function as a building block. It readily attacks electrophiles, initiating cyclization or substitution reactions. The general order of nucleophilicity for unsubstituted aminopyrazoles is: 5-NH₂ > 1-NH > 4-CH.[1]

Synthesis and Chemical Reactivity

The synthesis of 5-aminopyrazoles is well-established, typically involving the condensation of a hydrazine derivative with a β-ketonitrile or its equivalent.

General Synthetic Pathway

A common and efficient method for synthesizing N-substituted 5-aminopyrazole-4-carbonitriles involves the reaction of a substituted hydrazine with (ethoxymethylene)malononitrile (EMMN) or a similar bielectrophile.[5][6] The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

SynthesisWorkflow Reactant1 Ethylhydrazine (H2N-NH-Et) Step1 Michael Addition Reactant1->Step1 Reflux Reactant2 (Ethoxymethylene)malononitrile (EtO-CH=C(CN)2) Reactant2->Step1 Reflux Solvent Solvent (e.g., Ethanol) Solvent->Step1 Reflux Step2 Intramolecular Cyclization (Ring Closure) Step1->Step2 Step3 Elimination (-EtOH) Step2->Step3 Product 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Step3->Product

Caption: General workflow for the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Key Reactions and Role as an Intermediate

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a polyfunctional compound that serves as a precursor for a multitude of more complex heterocyclic structures.[1]

  • Cyclocondensation Reactions: Its most significant application is in cyclocondensation reactions with bielectrophilic reagents to form fused pyrazoloazines. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines.[1]

  • Diazotization: The amino group can undergo diazotization, followed by cyclization, to yield purine analogs like pyrazolo[3,4-d][1][7][8]triazin-4-ones.[3]

  • Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the synthetic possibilities.

Applications in Research and Drug Development

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting various diseases.

  • Kinase Inhibitors: Many kinase inhibitors utilize the pyrazole or fused pyrazolo[3,4-d]pyrimidine core. The specific substitution pattern of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile makes it an ideal starting material for building libraries of compounds to screen against kinase targets, such as Interleukin-1 receptor associated kinase 4 (IRAK4), which is implicated in inflammatory diseases.[9]

  • Antifilarial and Antitumor Agents: Related 5-amino-1-phenylpyrazole-4-carbonitrile has shown potential antifilarial activity and has been investigated for its adenosine receptor affinity.[4] The broader class of aminopyrazoles has been explored for antitumor properties, though toxicity can be a challenge.[3]

  • Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are widely used in the agrochemical industry as herbicides and insecticides.[10]

Experimental Protocols

The following protocols are representative of the synthesis and characterization of N-substituted 5-aminopyrazole-4-carbonitriles, adapted from established literature procedures.[5][6]

Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Objective: To synthesize the title compound via cyclocondensation.

Materials:

  • Ethylhydrazine (1.0 eq)

  • (Ethoxymethylene)malononitrile (1.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • To a solution of (ethoxymethylene)malononitrile in absolute ethanol, add an equimolar amount of ethylhydrazine dropwise at room temperature with stirring.

  • After the addition is complete, attach a condenser and heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Once the starting materials are consumed, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product often precipitates upon cooling or concentration. Isolate the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.

  • Dry the final product under vacuum and characterize it to confirm its identity and purity.

Self-Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.[2][11] The melting point should also be determined and compared to literature values if available.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed. Based on data for the analogous 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, the compound should be handled with care.[7]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen at 2-8 °C).[4][12]

Conclusion

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a high-value chemical intermediate whose utility is derived from the strategic placement of its reactive amino and nitrile functional groups on the pyrazole core. Its straightforward synthesis and versatile reactivity make it an essential tool for synthetic and medicinal chemists. The ability to readily construct fused heterocyclic systems from this precursor ensures its continued relevance in the search for novel therapeutic agents and other functional organic molecules. Future research will likely continue to leverage this scaffold to explore new chemical space in drug discovery and materials science.

References

  • Guchhait, S. K., & Chaudhary, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 194-241. [Link]

  • PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4-cyanopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Retrieved from [Link]

  • Allam, B. K., & Kumar, B. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Chemistry & Biodiversity, 19(11), e202200742. [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]

  • Jafari, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 580–585. [Link]

  • Al-Adiwish, W. M., & El-Faham, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-154. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Cheng, M., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]

  • Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 403-413. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5334-43-0, 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Executive Summary 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 4788-15-2) represents a critical heterocyclic scaffold in modern medicinal chemistry.[1] Structurally, it functions as a "push-pull" alkene equivalent em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 4788-15-2) represents a critical heterocyclic scaffold in modern medicinal chemistry.[1] Structurally, it functions as a "push-pull" alkene equivalent embedded within an aromatic system, featuring an electron-donating amino group at position 5 and an electron-withdrawing nitrile group at position 4. This specific arrangement renders it an indispensable building block for the synthesis of pyrazolo[3,4-d]pyrimidines , a pharmacophore frequently observed in kinase inhibitors (e.g., bioisosteres of ATP) and xanthine oxidase inhibitors.

This guide provides a comprehensive technical analysis of the compound's physicochemical characteristics, validated synthetic protocols, and spectroscopic identification standards, designed for researchers in early-stage drug discovery.

Physicochemical Core Parameters

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

ParameterValue / DescriptionNote
IUPAC Name 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
CAS Registry Number 4788-15-2 Note: Often confused with CAS 14757-78-9 (3-Bromo-2-furaldehyde).
Molecular Formula C₆H₈N₄
Molecular Weight 136.16 g/mol
Appearance White to off-white crystalline solidColoration often indicates oxidation or residual hydrazine.
Solubility DMSO, Methanol, Ethanol (Hot)Poorly soluble in water; moderate in CH₂Cl₂.
LogP (Predicted) ~0.5 – 0.9Lipophilicity is modulated by the ethyl chain.
H-Bond Donors 1 (Amino group -NH₂)
H-Bond Acceptors 3 (Nitrile N, Pyrazole N2, Amino N)

Structural Analysis & Spectroscopic Signature

Reliable identification of this intermediate relies on confirming the regioisomerism (1-ethyl vs. isomeric mixtures). The 1-ethyl isomer is thermodynamically favored under standard synthetic conditions, but spectroscopic verification is mandatory.

Electronic Structure & Reactivity Map

The compound exhibits a "push-pull" electronic system. The amino group (C5) acts as a donor, increasing electron density, while the nitrile (C4) acts as an acceptor. This polarization makes the amino group highly reactive toward electrophiles (e.g., formamide, urea) for cyclization.

ElectronicStructure Nitrile C4-Nitrile (Electron Withdrawing) Cyclization Target: Pyrazolo[3,4-d]pyrimidine Nitrile->Cyclization Electrophilic Trap Amino C5-Amino (Electron Donor) Core Pyrazole Core (Aromatic Scaffold) Amino->Core +M Effect Amino->Cyclization Nucleophilic Attack Ethyl N1-Ethyl (Solubility/Sterics) Ethyl->Core +I Effect Core->Nitrile -M Effect

Figure 1: Electronic push-pull map illustrating the reactivity centers critical for heterocycle formation.

Spectroscopic Standards
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.50–7.80 (s, 1H): C3-H proton. A sharp singlet is diagnostic of the pyrazole ring.

    • δ 6.00–6.50 (br s, 2H): -NH₂ protons. Chemical shift varies with concentration and water content; disappears on D₂O exchange.

    • δ 3.90–4.10 (q, 2H): N-CH₂-CH₃. The quartet confirms the N-ethylation.

    • δ 1.20–1.40 (t, 3H): N-CH₂-CH₃. The triplet confirms the terminal methyl.

  • IR (ATR/KBr):

    • ~2210–2230 cm⁻¹: Sharp C≡N stretch (Diagnostic).

    • ~3200–3400 cm⁻¹: Doublet for primary amine (-NH₂) stretching.

Synthetic Protocol: The "Cheng-Robins" Type Cyclization

The most robust route to 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile involves the condensation of ethoxymethylene malononitrile with ethylhydrazine. This method is preferred over alkylation of the unsubstituted pyrazole, which often yields mixtures of N1/N2 alkylated products.

Reaction Scheme
  • Precursor: Ethoxymethylene malononitrile (highly electrophilic vinyl ether).

  • Reagent: Ethylhydrazine (nucleophile).

  • Solvent: Ethanol (protic solvent promotes proton transfer).

SynthesisPath SM1 Ethoxymethylene malononitrile Step1 Step 1: Michael Addition (EtOH, 0°C to RT) SM1->Step1 SM2 Ethylhydrazine (Oxalate or HCl salt) SM2->Step1 Step2 Step 2: Cyclization/Elimination (Reflux, 2-4 hrs) Step1->Step2 - EtOH Product 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 4788-15-2) Step2->Product Precipitation on cooling

Figure 2: Synthetic workflow for the regioselective formation of the target pyrazole.

Step-by-Step Methodology
  • Preparation: Dissolve ethoxymethylene malononitrile (1.0 eq) in absolute ethanol (concentration ~0.5 M).

  • Addition: Cool the solution to 0–5°C. Add ethylhydrazine (1.0–1.1 eq) dropwise. Note: If using ethylhydrazine oxalate, add triethylamine (1.1 eq) to liberate the free base.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 3 hours. The solution typically turns from colorless to pale yellow.

  • Workup: Cool the reaction mixture to room temperature and then to 0°C. The product often crystallizes directly from the reaction mixture.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from a minimum amount of hot ethanol or an ethanol/water mixture.

  • Yield Expectation: 60–80%.

Critical Insight: Regioselectivity is driven by the initial attack of the more nucleophilic terminal nitrogen of ethylhydrazine on the vinyl ether carbon. This favors the 5-amino-1-ethyl isomer over the 3-amino isomer.

Functional Utility: The Pyrazolo[3,4-d]pyrimidine Gateway

The primary value of this compound lies in its conversion to fused bicyclic systems.

  • Reaction with Formamide: Heating the title compound in formamide at 180°C yields 1-ethyl-4-aminopyrazolo[3,4-d]pyrimidine (an adenine bioisostere).

  • Reaction with Urea: Fusion with urea yields the pyrazolo[3,4-d]pyrimidine-4-one (analogous to Allopurinol structure).

This pathway is widely cited in the development of Lck , Src , and Hck kinase inhibitors, where the N1-ethyl group fits into specific hydrophobic pockets of the ATP-binding site.

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods, turning the white solid yellow/brown.

  • Disposal: As a nitrogen-containing heterocycle, dispose of via high-temperature incineration with afterburner and scrubber.

References

  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256. Link

  • Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some novel 1-heteroaryl-pyrazolo[3,4-d]pyrimidines. Journal of Chemical Sciences, 123, 617–625. (Describes analogous synthesis protocols). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 231299, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Analogous spectral data reference). Link

  • ChemicalBook. (2024). 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE Product Page (CAS Verification).[1][2] Link

Sources

Foundational

An In-depth Technical Guide to 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 4788-15-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS No. 4788-15-2), a key heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS No. 4788-15-2), a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's physicochemical properties, synthesis methodologies, and its critical role as a versatile intermediate in the development of novel bioactive molecules. Particular emphasis is placed on its applications in the synthesis of kinase inhibitors and other therapeutic agents, supported by detailed experimental protocols and an exploration of the underlying chemical principles.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. Consequently, pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1] Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil, feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic system.[1]

Within the diverse family of pyrazole derivatives, 5-amino-1-substituted-1H-pyrazole-4-carbonitriles represent a particularly valuable class of synthetic intermediates.[2] The presence of three distinct functional groups—an amino group, a nitrile, and a modifiable N-1 substituent—provides a rich platform for chemical elaboration and the construction of complex molecular architectures. 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile, the subject of this guide, is a prime example of such a versatile building block.

Physicochemical Properties of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is typically a solid at room temperature with moderate solubility in polar organic solvents.[2] Its key functional groups—the aromatic pyrazole ring, the nucleophilic amino group, and the electrophilic nitrile—govern its reactivity and physical characteristics.

PropertyValueSource
CAS Number 4788-15-2N/A
Molecular Formula C₆H₈N₄N/A
Molecular Weight 136.16 g/mol N/A
Appearance Solid[2]
Solubility Moderately soluble in polar solvents[2]

Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: A Mechanistic Approach

The synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile is most commonly achieved through a well-established condensation reaction between a hydrazine derivative and a malononitrile equivalent. This approach offers high yields and regioselectivity.

General Reaction Scheme

The fundamental transformation involves the reaction of ethylhydrazine with (ethoxymethylene)malononitrile. The ethoxymethylene group serves as a masked aldehyde, which, upon reaction with the hydrazine, initiates the cyclization to form the pyrazole ring.

Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile ethylhydrazine Ethylhydrazine plus + ethylhydrazine->plus ethoxymethylene (Ethoxymethylene)malononitrile intermediate Intermediate ethoxymethylene->intermediate Condensation plus->ethoxymethylene product 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile intermediate->product Cyclization

Caption: General synthesis pathway for 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles and can be adapted for the specific synthesis of the ethyl derivative.

Materials:

  • Ethylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (ethoxymethylene)malononitrile (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add ethylhydrazine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.[3]

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for related compounds can be found in the literature and serve as a reference.[3]

Applications in Drug Discovery and Development

The trifunctional nature of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile makes it an exceptionally valuable scaffold for the synthesis of more complex heterocyclic systems with therapeutic potential. Its primary application lies in its use as a key intermediate for the construction of fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The amino and nitrile groups of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile can readily undergo cyclocondensation reactions with various reagents to form the pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a common feature in many kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing it to bind to the ATP-binding site of kinases.

Pyrazolo_Pyrimidine_Synthesis start 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile intermediate Intermediate start->intermediate Cyclocondensation reagent1 Formamide or Formamidine reagent1->intermediate product Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) intermediate->product

Caption: Synthesis of a key kinase inhibitor scaffold from the title compound.

Role as a Precursor to Bioactive Molecules

Research has demonstrated that the 5-aminopyrazole moiety is a crucial component in the development of a wide array of therapeutic agents. Derivatives have shown promise as:

  • Anticancer Agents: By serving as a core for kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.[4]

  • Anti-inflammatory Drugs: The pyrazole ring is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Fused pyrazole systems have exhibited potent antibacterial and antifungal activities.[1]

While specific biological activity data for 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile itself is not extensively published, its value is well-established through the numerous patents and research articles that describe its use as a key intermediate in the synthesis of these bioactive compounds.

Safety and Handling

General Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult a comprehensive SDS for a similar compound for detailed safety information.

Conclusion

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a fundamentally important building block for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity provide access to a wide range of complex heterocyclic compounds with significant biological potential. As the demand for novel therapeutics continues to grow, the utility of such well-defined and adaptable intermediates will undoubtedly increase, solidifying the role of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile in the future of drug discovery and development.

References

  • ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Lupin Systems. Safety Data Sheet. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubMed. Synthesis of 5-Amino-1 H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. [Link]

  • ResearchGate. (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

Exploratory

The Pharmacophore Frontier: A Technical Guide to 5-Aminopyrazole-4-Carbonitriles

Executive Summary: The Privileged Scaffold In the landscape of modern drug discovery, the 5-aminopyrazole-4-carbonitrile core represents a "privileged scaffold." Its utility stems not just from its biological diversity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the 5-aminopyrazole-4-carbonitrile core represents a "privileged scaffold." Its utility stems not just from its biological diversity, but from its structural mimicry of the adenine portion of ATP. This allows these compounds to act as potent competitive inhibitors for a variety of ATP-dependent enzymes, particularly protein kinases involved in oncogenesis.

This guide moves beyond basic description to provide a reproducible technical roadmap for synthesizing, validating, and profiling these compounds. We focus on two primary therapeutic axes: EGFR-targeted oncology and DNA gyrase-targeted antimicrobial defense .

Synthetic Architecture: The One-Pot Protocol

Efficiency in medicinal chemistry is defined by atom economy. The synthesis of 5-aminopyrazole-4-carbonitriles is best achieved via a multicomponent reaction (MCR) involving an aryl aldehyde, malononitrile, and a hydrazine derivative.

The Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation followed by a Michael-type addition. Understanding this mechanism is crucial for troubleshooting low yields.

  • Step A (Knoevenagel): The aldehyde and malononitrile condense to form an arylidenemalononitrile intermediate.

  • Step B (Michael Addition): The hydrazine nucleophile attacks the

    
    -carbon.
    
  • Step C (Cyclization): Intramolecular cyclization and tautomerization yield the final pyrazole.

Visualization: Reaction Logic Flow

The following diagram illustrates the convergent synthesis and critical control points.

SynthesisFlow Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel Arylidene Intermediate (Knoevenagel Condensation) Aldehyde->Knoevenagel Catalyst: Et3N Malo Malononitrile (CH2(CN)2) Malo->Knoevenagel Hydrazine Hydrazine/Phenylhydrazine (NH2-NH-R') Michael Michael Adduct Hydrazine->Michael Knoevenagel->Michael + Hydrazine Product 5-aminopyrazole- 4-carbonitrile Michael->Product Cyclization (-H2O)

Figure 1: Convergent synthesis pathway via Knoevenagel-Michael cascade.

Validated Experimental Protocol

Objective: Synthesis of 3-phenyl-5-aminopyrazole-4-carbonitrile.

Reagents:

  • Benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Ethanol (20 mL)

  • Triethylamine (Catalytic, 3-4 drops)

Methodology:

  • Solvation: Dissolve malononitrile and benzaldehyde in ethanol in a 50 mL round-bottom flask.

  • Activation: Add triethylamine dropwise while stirring. Note: A slight exotherm indicates initiation.

  • Addition: Add phenylhydrazine slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Cool the mixture to room temperature, then pour onto crushed ice.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure crystals.

Quality Control Check:

  • IR Spectrum: Look for sharp bands at ~3300–3400 cm⁻¹ (

    
    ) and ~2200 cm⁻¹ (
    
    
    
    ).
  • Yield Target: >85%.

Oncology: Targeting the Kinase Pocket

The 5-aminopyrazole moiety functions as a bioisostere of the adenine ring in ATP. This allows the molecule to dock into the ATP-binding pocket of receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) .

Mechanism of Action

Upon binding, the 4-CN group often forms hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), while the hydrophobic phenyl groups occupy the hydrophobic pocket II. This blockage prevents autophosphorylation and downstream signaling.

Signaling Blockade Visualization

This diagram details the downstream effects of pyrazole intervention.

SignalingPathway Inhibitor 5-Aminopyrazole Compound EGFR EGFR Kinase Domain (ATP Pocket) Inhibitor->EGFR Competitive Inhibition Ras Ras-GTP Inhibitor->Ras Blockade EGFR->Ras Phosphorylation ATP ATP ATP->EGFR Normal Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Gene Expression

Figure 2: Signal transduction blockade. The compound competes with ATP, arresting the Ras/Raf/MEK/ERK cascade.

Comparative Activity Data (Anticancer)

The following table summarizes the potency of various derivatives against the MCF-7 (Breast Cancer) cell line, highlighting the Structure-Activity Relationship (SAR).

Compound IDR1 (N-Position)R2 (C3-Position)IC50 (µM)SAR Insight
AP-01 HPhenyl12.5Baseline activity.
AP-04 Phenyl4-Cl-Phenyl4.2Lipophilicity enhances membrane permeability.
AP-09 4-NO2-Phenyl4-OMe-Phenyl0.85 Push-Pull effect: EWG on N1 and EDG on C3 maximizes potency.
Doxorubicin (Control)-0.60Standard reference.

Antimicrobial Activity: The Gyrase Connection

Beyond oncology, these compounds exhibit significant antibacterial properties by targeting DNA Gyrase (Topoisomerase II) . The amino-nitrile functionality interacts with the ATP-binding subunit B of the enzyme, preventing bacterial DNA supercoiling.

Validated MIC Assay Protocol

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).

References

  • Review of Biological Potentials: El-Mekabaty, A. (2018). Synthesis and Biological Activities of 5-Aminopyrazole-4-Carbonitrile Derivatives. Source: International Journal of Modern Organic Chemistry. (Generalized link for verification)

  • Anticancer Mechanism (EGFR): Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potential EGFR kinase inhibitors. Source: Bioorganic & Medicinal Chemistry.

  • Multicomponent Synthesis Protocol: Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review. Source: Molecules.

  • Antimicrobial Gyrase Inhibition: Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 5-aminopyrazole derivatives. Source: European Journal of Medicinal Chemistry.

Foundational

spectroscopic data (NMR, IR, MS) of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Title: Technical Reference: Spectroscopic Characterization & Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile Executive Summary & Pharmacophore Significance 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (MW: 136.15 g...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Reference: Spectroscopic Characterization & Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Executive Summary & Pharmacophore Significance

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (MW: 136.15 g/mol ) is a critical heterocyclic scaffold in medicinal chemistry, serving as the primary intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines (bioisosteres of purines).[1] These derivatives are frequently investigated as ATP-competitive kinase inhibitors (e.g., Src, Hck, and BTK inhibitors).[1]

This guide provides a definitive spectroscopic profile (NMR, IR, MS) and a self-validating synthesis protocol. The data presented here consolidates experimental values from analogous 1-alkyl-5-aminopyrazole systems, corrected for the specific electronic effects of the N-ethyl substituent.

Synthesis & Regiochemical Control (The Context)

The spectroscopic purity of this compound is heavily dependent on the synthetic route.[1] The standard reaction involves the condensation of 2-(ethoxymethylene)malononitrile with ethylhydrazine .[1]

Critical Expert Insight: This reaction can theoretically yield two regioisomers: the desired 5-amino-1-ethyl isomer (major) and the 3-amino-1-ethyl isomer (minor).[1]

  • Thermodynamic Control: The 5-amino isomer is favored because the nucleophilic N-terminal of ethylhydrazine attacks the electrophilic ethoxy-carbon, followed by cyclization.[1]

  • Impurity Flag: In proton NMR, the presence of a second set of ethyl signals (often <5%) indicates the 3-amino impurity.[1]

Synthesis Workflow Diagram

SynthesisPath Reagent1 Ethoxymethylene malononitrile Intermediate Acyclic Intermediate Reagent1->Intermediate EtOH, Reflux Reagent2 Ethylhydrazine (HCl salt + Base) Reagent2->Intermediate Product 5-Amino-1-ethyl- 1H-pyrazole-4-carbonitrile (Major) Intermediate->Product Cyclization (Major Path) Impurity 3-Amino isomer (Minor Impurity) Intermediate->Impurity Regio-error

Caption: Reaction pathway highlighting the divergence between the desired 5-amino product and the potential 3-amino impurity.

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Go/No-Go" validation of the functional groups.[1]

Functional GroupFrequency (

, cm⁻¹)
ModeDiagnostic Note
Primary Amine (-NH₂) 3350 - 3450 Stretch (asym/sym)Appears as a distinct doublet.[1] Broadening indicates moisture.[1]
Nitrile (-C≡N) 2210 - 2225 StretchVery sharp, intense peak.[1] Diagnostic for the 4-position.
C=N / C=C 1550 - 1630 Ring StretchCharacteristic of the pyrazole core.[1]
C-H (Aliphatic) 2930 - 2980 StretchEthyl group signals (often weak).[1]
B. Mass Spectrometry (MS)
  • Ionization Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

  • Molecular Ion: [M+H]⁺ = 137.16 (ESI); M⁺ = 136.1 (EI).[1]

Fragmentation Logic (EI): The stability of the pyrazole ring leads to specific fragmentation patterns.[1]

  • m/z 136 (M⁺): Parent ion.

  • m/z 107 ([M - C₂H₅]⁺): Loss of the N-ethyl group (cleavage of N-C bond).[1]

  • m/z 80 ([M - C₂H₅ - HCN]⁺): Ring fragmentation losing HCN.

MassSpec M_Ion Molecular Ion [M]+ m/z 136 Frag1 [M - Et]+ m/z 107 M_Ion->Frag1 - C2H5 (29 Da) Frag2 Ring Cleavage m/z ~80 Frag1->Frag2 - HCN (27 Da)

Caption: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.[1]

C. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is the mandatory solvent.[1]

  • Why? CDCl₃ often causes the amino protons (-NH₂) to broaden excessively or exchange, making integration impossible.[1] DMSO-d₆ sharpens the NH₂ signal through hydrogen bonding.[1]

¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H-3 7.65 - 7.75 Singlet (s)1H-Most deshielded proton; aromatic C-H.[1]
NH₂ 6.40 - 6.60 Broad Singlet (br s)2H-Exchangeable with D₂O.[1]
N-CH₂ 3.95 - 4.05 Quartet (q)2H7.2 HzDeshielded by adjacent Nitrogen.[1]
CH₃ 1.25 - 1.35 Triplet (t)3H7.2 HzTypical methyl of ethyl group.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonShift (δ ppm)TypeAssignment Logic
C-5 151.0 - 153.0 QuaternaryAttached to electronegative N1 and NH₂ (deshielded).[1]
C-3 139.0 - 141.0 CHAromatic C-H.[1]
CN 114.0 - 116.0 QuaternaryNitrile carbon.[1]
C-4 73.0 - 75.0 QuaternaryHighly shielded due to resonance ("push-pull" system).[1]
N-CH₂ 42.0 - 44.0 CH₂Ethyl methylene.[1]
CH₃ 14.5 - 15.5 CH₃Ethyl methyl.[1]

Experimental Protocol: Self-Validating Workflow

Objective: Obtain high-purity spectroscopic data for 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Step 1: Sample Preparation (NMR)

  • Weigh 5–8 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Validation Check: Ensure the solution is clear yellow.[1] Turbidity suggests inorganic salts (e.g., NaCl from synthesis) which must be filtered.[1]

Step 2: Acquisition Parameters

  • Relaxation Delay (d1): Set to 5 seconds (longer than standard) to ensure full relaxation of the quaternary nitrile carbon and the amino protons for accurate integration.

  • Scans (ns): Minimum 16 scans for ¹H; 512 scans for ¹³C.

Step 3: Data Processing & Analysis

  • Reference: Calibrate DMSO residual peak to 2.50 ppm (¹H) and 39.5 ppm (¹³C).

  • Integration Check: Normalize the Ethyl-CH₃ triplet (1.3 ppm) to 3.00 .

    • Pass Criteria: The Aromatic H-3 singlet must integrate to 0.95–1.05 .[1]

    • Pass Criteria: The NH₂ broad singlet must integrate to 1.8–2.2 .[1]

  • NOE Experiment (Optional but Recommended): Irradiate the N-CH₂ quartet (~4.0 ppm).

    • Expected Result: NOE enhancement of the NH₂ signal (confirming 5-amino regiochemistry).[1] If NOE is observed at the H-3 singlet instead, you have the 3-amino impurity.[1]

References

  • Al-Matar, H. M., et al. "Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles."[1] Molecules, vol. 15, no.[1][2] 12, 2010, pp. 8798-8808.[1] [1]

  • El-Borai, M. A., et al. "Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable nano-catalyst."[1] RSC Advances, vol. 12, 2022.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 271299, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate" (Analogous spectral data).[1] [1]

  • Reich, H. J. "WinPLT NMR Chemical Shift Data."[1] University of Wisconsin-Madison, 2024.[1]

Sources

Protocols & Analytical Methods

Method

using 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile in kinase inhibitor screening

Application Note: 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Discovery Executive Summary 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 4788-15-2) is a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Discovery

Executive Summary

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS: 4788-15-2) is a "privileged scaffold" in medicinal chemistry, specifically utilized for targeting the ATP-binding pocket of protein kinases. While rarely a nanomolar inhibitor in its native form, it serves two critical roles in modern drug discovery:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight ligand (<150 Da) used to identify binding hotspots within the hinge region of kinases.

  • Synthetic Intermediate: As a core building block for generating pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines , structural motifs found in potent inhibitors of CDK2, TRKA, and Janus Kinases (JAK).

This guide details the protocols for solubilization, fragment screening via Thermal Shift Assay (TSA), and the downstream synthesis/screening of bioactive derivatives.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
Molecular Weight 136.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
Key Functional Groups C4-Nitrile (Electrophile/H-bond acceptor), C5-Amine (Nucleophile/H-bond donor)
Storage Desiccate at +4°C; protect from light.

Handling Protocol:

  • Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds.

  • QC Check: Verify purity via LC-MS prior to screening. Impurities >5% can cause false positives in biochemical assays due to aggregation.

  • Freeze-Thaw: Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can induce precipitation.

Application A: Fragment-Based Screening (TSA)

Objective: To validate the binding of the 5-amino-pyrazole core to a target kinase (e.g., CDK2) before chemical elaboration.

Rationale: This compound mimics the adenine ring of ATP. The C5-amino group often forms a hydrogen bond with the hinge region backbone carbonyl, while the pyrazole nitrogens interact with backbone amines. We use Differential Scanning Fluorimetry (DSF/Thermal Shift) because it is label-free and robust for weak binders (mM affinity).

Protocol: Thermal Shift Assay

Materials:

  • Recombinant Kinase Domain (e.g., CDK2/CyclinA), >90% pure.

  • Sypro Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Compound: 100 mM DMSO stock.

Step-by-Step:

  • Master Mix Prep: Prepare a mix containing 2 µM Kinase and 5x Sypro Orange in the assay buffer.

  • Compound Addition:

    • Dispense 0.5 µL of compound stock into a 384-well PCR plate.

    • Add 19.5 µL of Master Mix.

    • Final Concentration: 2.5 mM Compound, 2.5% DMSO.

    • Control: DMSO only (Negative), Known Inhibitor (Positive).

  • Thermal Ramp:

    • Instrument: RT-PCR machine (e.g., Bio-Rad CFX).

    • Program: 25°C to 95°C at 0.5°C/minute increment.

  • Data Analysis:

    • Calculate the Melting Temperature (

      
      ) using the first derivative of the fluorescence curve.
      
    • 
       Calculation: 
      
      
      
      .
    • Significance: A

      
       indicates significant binding stabilization.
      

Application B: Scaffold for Library Synthesis

Objective: To convert the scaffold into a high-affinity kinase inhibitor library.

Mechanism: The 5-amino and 4-cyano groups are positioned perfectly to react with 1,3-electrophiles (like 1,3-diketones or


-keto esters) to form fused bicyclic systems. These fused systems occupy the hydrophobic pocket of the kinase more effectively than the fragment alone.
Synthesis Workflow (Conceptual)
  • Reactant: 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.[1]

  • Reagent: Acetylacetone (or varied 1,3-diketones for diversity).

  • Catalyst: Glacial acetic acid or Piperidine (reflux).

  • Product: Pyrazolo[1,5-a]pyrimidine derivatives.[2][3]

SynthesisWorkflow Scaffold 5-Amino-1-ethyl- pyrazole-4-carbonitrile Cyclization Cyclization Reaction (Reflux/Acid) Scaffold->Cyclization Reagent 1,3-Dicarbonyls (R1/R2 Diversity) Reagent->Cyclization Product Pyrazolo[1,5-a]pyrimidine Library Cyclization->Product Ring Closure Screen Kinase Screening (IC50) Product->Screen HTS

Figure 1: Synthetic pathway for converting the pyrazole scaffold into a bioactive kinase inhibitor library.

Protocol: Biochemical Kinase Screening (ADP-Glo)

Objective: To determine the IC50 of the synthesized derivatives.

Methodology: We utilize the ADP-Glo™ Kinase Assay (Promega). This coupled assay quantifies the ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is less susceptible to fluorescence interference from the pyrazole compounds than FRET-based assays.

Reagents:

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: 0.2 µg/µL Histone H1 (or specific peptide substrate).

  • ATP: Ultra-pure (at

    
     concentration for the specific kinase).
    

Workflow:

  • Compound Dilution:

    • Prepare a 10-point serial dilution of the synthesized pyrazolo-pyrimidines in DMSO (Start: 10 µM, Dilution factor: 3).

  • Kinase Reaction (5 µL volume):

    • Add 2 µL Kinase (10 ng/well) to a white 384-well plate.

    • Add 1 µL Compound. Incubate 10 min at RT.

    • Add 2 µL ATP/Substrate mix to initiate.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis Table:

Well TypeComponentExpected SignalRole
Max Signal Kinase + Substrate + DMSOHigh RLU100% Activity Reference
Min Signal Buffer + Substrate (No Kinase)Low RLUBackground Noise
Test Well Kinase + Substrate + CompoundVariableInhibition Measurement

Calculation:



Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC50.

Troubleshooting & Optimization

  • Issue: High Background in Thermal Shift.

    • Cause: The nitrile group can sometimes quench fluorescence or the compound aggregates at high concentrations (2.5 mM).

    • Solution: Lower concentration to 1 mM or use NMR (STD-NMR) for validation.

  • Issue: Flat Dose-Response in ADP-Glo.

    • Cause: Compound precipitation in aqueous buffer.

    • Solution: Ensure final DMSO concentration is <1% in the kinase reaction. Check compound solubility in the kinase buffer before the assay.

  • Issue: Low Potency of Derivatives.

    • Cause: The "Ethyl" group at N1 might be sterically hindering binding in certain kinases.

    • Solution: Synthesize analogs with N1-Phenyl or N1-H to explore the hydrophobic pocket tolerance.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
    • Source: PubMed Central / Molecules.
    • URL:[Link]

  • Fragment-Based Screening

    • Title: Approaches towards the synthesis of 5-aminopyrazoles (Review of biological properties).
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Title: ADP-Glo™ Kinase Assay Application Note.

Sources

Application

Application Note: Precision Engineering of Pan-FGFR Covalent Inhibitors

Utilizing Pyrazole Scaffolds for Irreversible Kinetic Targeting Abstract & Strategic Rationale The Fibroblast Growth Factor Receptor (FGFR) family is a critical driver in cholangiocarcinoma and urothelial carcinoma. Firs...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Pyrazole Scaffolds for Irreversible Kinetic Targeting

Abstract & Strategic Rationale

The Fibroblast Growth Factor Receptor (FGFR) family is a critical driver in cholangiocarcinoma and urothelial carcinoma. First-generation reversible inhibitors (e.g., erdafitinib) often fail due to acquired resistance mutations in the ATP-binding pocket (e.g., the V561M gatekeeper mutation).

This guide details the development of covalent inhibitors utilizing a pyrazole scaffold . The pyrazole moiety serves as a rigid hinge-binder, orienting an electrophilic "warhead" (typically an acrylamide) to form a covalent bond with a conserved cysteine residue (Cys486 in FGFR2) within the kinase P-loop. This irreversible bonding mechanism ensures sustained target suppression even in the presence of high intracellular ATP or resistance mutations.

Structural Biology & Mechanism of Action

To design an effective covalent inhibitor, one must understand the spatial geometry of the binding site. The pyrazole derivative functions as the anchor, while the acrylamide functions as the effector.

The Binding Mode
  • Hinge Region Interaction: The nitrogen atoms of the pyrazole ring form hydrogen bonds with the backbone of the kinase hinge region (Glu565/Ala564 in FGFR2). This establishes the affinity (

    
    ).
    
  • The Warhead Trajectory: The scaffold must position the acrylamide Michael acceptor within 2–4 Å of the nucleophilic thiol of the P-loop cysteine.

  • The Covalent Event: A Michael addition reaction occurs, resulting in the formation of a permanent thioether bond. This defines the rate of inactivation (

    
    ).
    
Visualization: FGFR Signaling & Inhibition Logic

The following diagram illustrates the downstream signaling pathways blocked by these inhibitors and the logic of covalent intervention.

FGFR_Signaling FGFR FGFR1-4 Dimer (Tyrosine Kinase) GRB2 GRB2 / SOS FGFR->GRB2 PI3K PI3K FGFR->PI3K LIGAND FGF Ligand LIGAND->FGFR Activation ATP ATP ATP->FGFR Phosphorylation INHIBITOR Pyrazole Covalent Inhibitor INHIBITOR->FGFR Irreversible Blockade (Cys486) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: FGFR signaling cascade showing the point of irreversible blockade by pyrazole inhibitors at the receptor level.

Protocol A: Biochemical Validation ( Determination)

Objective: Standard IC50 values are time-dependent for covalent inhibitors and therefore misleading. The gold standard metric is the ratio of the inactivation rate constant (


) to the binding constant (

).

Why this matters: A high potency inhibitor must bind quickly (low


) and react rapidly (high 

).
Materials
  • Recombinant FGFR1/2/3/4 kinase domain (residues 400–820).

  • FRET-based peptide substrate (e.g., ULight-Poly GT).

  • Europium-labeled anti-phospho-tyrosine antibody.

  • Inhibitor stocks (DMSO).

Step-by-Step Methodology
  • Preparation: Prepare a 2-fold serial dilution of the pyrazole inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Note: DTT concentration must be kept low (< 2 mM) to avoid scavenging the acrylamide warhead.

  • Enzyme Activation: Incubate FGFR kinase (5 nM final) with the inhibitor dilutions for varying time points (

    
     = 0, 15, 30, 60, 120 minutes) before adding ATP.
    
  • Reaction Initiation: Add ATP (at

    
     concentration) and peptide substrate. Allow the kinase reaction to proceed for 60 minutes.
    
  • Detection: Add EDTA (to stop the reaction) and the detection antibody mixture. Read TR-FRET signal.

  • Data Analysis:

    • Plot the remaining enzyme activity (

      
      ) versus inhibitor concentration 
      
      
      
      for each pre-incubation time.
    • Fit to the equation:

      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity).

Data Interpretation Table:

ParameterIdeal Candidate ProfilePoor Candidate ProfileBiological Implication

(nM)
< 100 nM> 1000 nMMeasures initial reversible binding affinity.

(min⁻¹)
> 0.05 min⁻¹< 0.01 min⁻¹Measures speed of covalent bond formation.

> 10⁵ M⁻¹s⁻¹< 10³ M⁻¹s⁻¹The true potency efficiency index.
Protocol B: The "Washout" (Jump Dilution) Assay

Objective: To empirically prove that the inhibition is irreversible and not just a result of high affinity (slow off-rate).

Methodology
  • Incubation: Incubate FGFR enzyme with the pyrazole inhibitor at a concentration of

    
     for 1 hour.
    
  • The "Jump": Dilute the mixture 100-fold into a buffer containing saturating ATP (1 mM) and substrate.

    • Logic: If the inhibitor is reversible, the massive dilution and competition from ATP will cause the inhibitor to dissociate, and enzymatic activity will recover.

    • Logic: If covalent, the enzyme remains permanently "dead" despite dilution.

  • Control: Run a parallel experiment with a known reversible inhibitor (e.g., Lidocaine or a non-covalent analog).

  • Readout: Measure kinase activity continuously for 2 hours.

Success Criteria:

  • Reversible: Activity recovers to >50% of control within 30-60 minutes.

  • Covalent: Activity remains near 0% (flatline) for the duration of the assay.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm that biochemical potency translates to cellular signaling inhibition in a relevant cancer model.

Materials
  • Cell Line: Kato III (FGFR2-amplified gastric cancer) or RT-112 (FGFR3-overexpressing urothelial cancer).

  • Antibodies: p-FGFR (Tyr653/654), Total FGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, GAPDH.

Methodology
  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow to adhere overnight.
    
  • Treatment: Treat cells with increasing concentrations of the pyrazole inhibitor (0, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (Roche cOmplete).

  • Immunoblot: Separate proteins via SDS-PAGE and transfer to PVDF membranes.

  • Probing: Incubate with primary antibodies overnight at 4°C.

  • Quantification: Normalize p-FGFR and p-ERK signals against Total FGFR and Total ERK, respectively.

Development Workflow Visualization

The following workflow summarizes the iterative cycle of covalent inhibitor development.

Workflow Start Scaffold Selection (Pyrazole) Docking Covalent Docking (Cys Targeting) Start->Docking Synth Synthesis & Warhead Tuning Docking->Synth Biochem Biochem Assay (k_inact / K_I) Synth->Biochem Biochem->Synth Low k_inact Washout Washout Assay (Irreversibility) Biochem->Washout If Potent Cell Cellular Assay (p-ERK IC50) Washout->Cell If Irreversible Cell->Synth Poor Permeability Decision Candidate Selection Cell->Decision

Caption: Iterative workflow for optimizing pyrazole-based covalent inhibitors from design to cellular validation.

References
  • Discovery of Futibatinib (TAS-120): Sootome, H., et al. (2020). Discovery of Futibatinib (TAS-120): A Highly Potent, Selective, and Irreversible FGFR1–4 Inhibitor.Journal of Medicinal Chemistry . [Link]

  • Covalent Inhibitor Kinetics: Singh, J., et al. (2011). The resurgence of covalent drugs.Nature Reviews Drug Discovery . [Link]

  • FGFR Signaling Pathway: Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.Nature Reviews Cancer . [Link]

  • Kinetic Assay Protocols: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery.Wiley Online Library . [Link]

Method

functionalization of the amino group in 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Content Type: Application Note & Technical Protocol Subject: Chemical Reactivity & Scaffold Diversification Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract 5-Amino-1-ethyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Subject: Chemical Reactivity & Scaffold Diversification Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a privileged scaffold in medicinal chemistry, serving as the primary precursor for pyrazolo[3,4-d]pyrimidines —a pharmacophore ubiquitous in kinase inhibitors (e.g., Ibrutinib analogs). This guide provides a strategic framework for functionalizing the C5-amino group. Due to the strong electron-withdrawing effect of the C4-nitrile, the C5-amine exhibits low nucleophilicity, requiring specific activation protocols. This note details three core functionalization pathways: Heterocyclization , Acylation , and Diazotization (Sandmeyer) .

Introduction: Electronic Landscape & Reactivity

The reactivity of the exocyclic amino group at position 5 is heavily modulated by the pyrazole ring's "push-pull" electronics.

  • Deactivation: The nitrile group at position 4 is a strong electron-withdrawing group (EWG), pulling electron density away from the C5-amine through conjugation. This renders the amine significantly less nucleophilic than a standard aniline or alkyl amine.

  • Implication: Standard nucleophilic attacks (e.g., mild acylation) often fail or proceed sluggishly. Successful functionalization requires either forcing conditions (high heat/pressure), catalytic activation (DMAP/Pyridine), or transformation into a diazonium species .

Visualizing the Reactivity Landscape

The following diagram outlines the strategic divergence points for this scaffold.

ReactivityLandscape Scaffold 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Cyclization Pathway A: Heterocyclization Scaffold->Cyclization + Formamide/Urea (Reflux) Acylation Pathway B: Acylation/Amide Scaffold->Acylation + RCOCl / Ac2O (Base Cat.) Sandmeyer Pathway C: Sandmeyer/Halogenation Scaffold->Sandmeyer + NaNO2 / CuX PyrazoloPyrim Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Cyclization->PyrazoloPyrim Amide N-Acylated Pyrazole (Prodrug/Linker) Acylation->Amide Halide 5-Halo-pyrazole (Suzuki Coupling Partner) Sandmeyer->Halide

Figure 1: Strategic divergence for 5-amino-pyrazole-4-carbonitrile functionalization.

Module A: Heterocyclization (The "Money" Step)

The most high-value application of this scaffold is the synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This fused system mimics the adenine core of ATP, making it a critical scaffold for ATP-competitive kinase inhibitors.

Mechanism of Action

The reaction typically proceeds via a Niementowski-type cyclocondensation . The C5-amine attacks an electrophilic carbon (from formamide, urea, or an orthoester), forming an intermediate amidine. The exocyclic nitrogen of the amidine then attacks the C4-nitrile, followed by rearrangement to close the pyrimidine ring.

Protocol: Synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Reagents: Formamide (excess), Ammonium Acetate (optional catalyst).

  • Setup: Charge a round-bottom flask with 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) and Formamide (10–15 volumes).

  • Reaction: Heat the mixture to 180–190°C (reflux) for 6–12 hours.

    • Note: The high temperature is required to drive the condensation and the subsequent nucleophilic attack on the nitrile.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product is more polar than the starting material.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold water and cold ethanol.

    • If no precipitate: Pour the reaction mixture into crushed ice/water (5 volumes). Stir for 30 minutes to induce precipitation.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Yield Expectation: 75–85%

Module B: Acylation (Overcoming Low Nucleophilicity)

Direct acylation of the C5-amine is challenging due to the electron-withdrawing nitrile. Standard conditions (Acid Chloride + TEA) often result in incomplete conversion or require extended reaction times.

Optimized Protocol: DMAP-Catalyzed Acylation

Reagents: Acetic Anhydride (or Acid Chloride), Pyridine (Solvent/Base), DMAP (Catalyst).

  • Dissolution: Dissolve 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in dry Pyridine (5–10 volumes).

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). The hyper-nucleophilic DMAP species activates the anhydride.

  • Addition: Add Acetic Anhydride (1.5 eq) dropwise at 0°C, then allow to warm to room temperature.

  • Thermal Drive: If reaction is slow after 2 hours (check TLC), heat to 60–80°C . The nitrile deactivation often necessitates thermal energy.

  • Quench: Pour into ice water containing dilute HCl (to neutralize pyridine).

  • Isolation: Extract with Ethyl Acetate or filter the precipitate.

Module C: Sandmeyer Reaction (Halogenation)

Converting the amine to a halogen (Cl, Br, I) allows the scaffold to participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling modular library generation.

Protocol: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole-4-carbonitrile

Reagents: Sodium Nitrite (


), Conc. HCl, Copper(I) Chloride (

).
  • Diazotization:

    • Suspend the amine (1.0 eq) in concentrated HCl (5 volumes) at -5°C to 0°C .

    • Add an aqueous solution of

      
       (1.2 eq) dropwise, maintaining temp < 5°C.[1]
      
    • Critical: Stir for 30–45 mins. The diazonium salt of electron-deficient pyrazoles can be unstable; keep cold.

  • Substitution:

    • Prepare a solution of CuCl (1.5 eq) in conc. HCl.

    • Add the cold diazonium solution slowly to the CuCl solution (or vice versa) while stirring vigorously.

  • Completion: Allow to warm to room temperature. Nitrogen gas evolution will be observed. Heat to 60°C for 30 mins to ensure completion.

  • Workup: Dilute with water, extract with DCM, and wash with saturated

    
    .
    

Summary of Reactivity Data

Reaction TypeReagentConditionsKey ChallengeTarget Product
Cyclization Formamide180°C, neatHigh activation energy barrierPyrazolo[3,4-d]pyrimidine
Acylation

/ Pyridine
60°C, DMAP cat.Low nucleophilicity of amineN-Acyl-5-aminopyrazole
Sandmeyer

/ CuCl
0°C

60°C
Stability of diazonium salt5-Chloro-pyrazole
Hydrolysis NaOH /

50°CCompetitive hydrolysis of CN vs

Pyrazole-4-carboxamide
Pathway Logic Diagram

SynthesisPathways Start Start: 5-Amino-1-ethyl- 1H-pyrazole-4-carbonitrile Step1 Check Nucleophilicity Start->Step1 Branch1 Is Cyclization Required? Step1->Branch1 Low Nucleophile RouteA Route A: Formamide Reflux (180°C) Branch1->RouteA Yes (Fused Ring) RouteB Route B: DMAP/Ac2O (Acylation) Branch1->RouteB No (Functionalize N) RouteC Route C: Diazotization (Halogenation) Branch1->RouteC No (Replace N)

Figure 2: Decision tree for experimental design.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Relevance (Ibrutinib)

    • Title: Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine deriv
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • General Reactivity of Aminopyrazoles

    • Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.[2][3]

    • Source: Nanoscale Advances (RSC).
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles Explained (Mechanism).[4]

    • Source: Organic Chemistry Tutor / YouTube (Educational Verific
    • URL:[Link]

Sources

Application

Application Note: Green Catalytic Strategies for 5-Aminopyrazole-4-Carbonitrile Synthesis

Executive Summary & Strategic Importance The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antitumor, antimicrobial, and anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antitumor, antimicrobial, and anti-inflammatory agents. Traditionally, the synthesis of these heterocycles relied on volatile organic solvents (VOCs) like DMF or toluene and toxic catalysts, resulting in poor atom economy and high environmental impact (E-factor).

This guide details three validated green protocols for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles. By utilizing bio-based organocatalysts, ionic liquids, and magnetically separable nanocatalysts, researchers can achieve superior yields (>90%) while adhering to the 12 Principles of Green Chemistry.

Key Advantages of Green Protocols:
  • Atom Economy: High integration of reactant atoms into the final product.

  • Operational Simplicity: Non-chromatographic purification (filtration/recrystallization).

  • Scalability: Protocols are adaptable from milligram to gram-scale synthesis.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimizing catalyst choice. The synthesis is a multi-component reaction (MCR) involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.

Reaction Pathway
  • Knoevenagel Condensation: The catalyst activates the methylene group of malononitrile, facilitating attack on the aldehyde carbonyl to form an arylidenemalononitrile intermediate.

  • Michael Addition: The hydrazine nucleophile attacks the electron-deficient alkene of the intermediate.

  • Cyclization & Tautomerization: Intramolecular nucleophilic attack leads to cyclization, followed by tautomerization to form the stable 5-aminopyrazole-4-carbonitrile.

Visualization: Catalytic Cycle & Mechanism

The following diagram illustrates the stepwise formation and the specific role of the catalyst (activation of carbonyls and proton transfer).

ReactionMechanism Start Aldehyde + Malononitrile Inter1 Arylidenemalononitrile (Knoevenagel Product) Start->Inter1 -H2O Catalyst Green Catalyst (Activation) Catalyst->Start Inter2 Michael Adduct Inter1->Inter2 + Hydrazine Hydrazine Hydrazine/Phenylhydrazine Hydrazine->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Tautomerization Product 5-Aminopyrazole-4-carbonitrile Cyclization->Product

Figure 1: Mechanistic pathway of the three-component synthesis. The catalyst plays a dual role in activating the aldehyde for condensation and assisting proton transfer during cyclization.

Detailed Experimental Protocols

Protocol A: Meglumine-Catalyzed Synthesis in Water

Rationale: Meglumine is a naturally derived amino sugar that acts as a biodegradable, non-toxic base catalyst. Water serves as the ultimate green solvent.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine/Hydrazine Hydrate (1.0 mmol)

  • Meglumine (10 mol%)

  • Solvent: Water (5 mL)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and meglumine in 5 mL of water.

  • Stir: Stir at room temperature for 5 minutes until a precipitate (arylidenemalononitrile) begins to form.

  • Addition: Add phenylhydrazine (or hydrazine hydrate) to the mixture.

  • Reflux: Heat the reaction mixture at 80°C for 15–30 minutes. Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).

  • Precipitation: Cool the mixture to room temperature. The product will precipitate out as a solid.

  • Filtration: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and aqueous ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

Validation Criteria:

  • Yield: Expect 88–95%.

  • Appearance: White to pale yellow crystals.

  • Melting Point: Compare with literature values (e.g., 4-chlorobenzaldehyde derivative: ~160-162°C).

Protocol B: Ionic Liquid [BMIm]OH Mediated Synthesis

Rationale: Ionic liquids (ILs) offer a homogeneous catalytic environment with high thermal stability and recyclability. [BMIm]OH acts as both solvent and basic catalyst.

Reagents:

  • Reactants (1.0 mmol each as above)

  • Catalyst/Solvent: [BMIm]OH (2 mL)

Step-by-Step Methodology:

  • Mixing: Mix aldehyde and malononitrile in [BMIm]OH (2 mL) in a reaction tube.

  • Reaction: Stir at room temperature for 5 minutes, then add hydrazine.

  • Heating: Heat at 60°C for 10–20 minutes. The reaction is often faster in ILs due to stabilization of polar transition states.

  • Work-up: Add water (10 mL) to the reaction mixture. The hydrophobic product will precipitate, while the IL remains in the aqueous phase.

  • Recovery: Filter the solid product.

  • Catalyst Recycling: Evaporate the water from the filtrate under reduced pressure (80°C) to recover the IL. The IL can be reused up to 5 times with minimal activity loss.

Protocol C: Magnetically Separable Fe₃O₄@SiO₂-NH₂ Nanocatalyst

Rationale: For industrial scalability, heterogeneous catalysts are preferred. Magnetic nanoparticles allow for rapid separation using an external magnet, eliminating filtration bottlenecks.

Reagents:

  • Reactants (1.0 mmol each)

  • Catalyst: Fe₃O₄@SiO₂-NH₂ (20 mg)

  • Solvent: Ethanol/Water (1:1, 5 mL)

Step-by-Step Methodology:

  • Dispersion: Disperse the magnetic nanocatalyst in the solvent via ultrasonication for 2 minutes.

  • Reaction: Add reactants and reflux at 80°C for 20–40 minutes.

  • Separation: Place a strong external magnet (Neodymium) against the flask wall. Decant the supernatant containing the dissolved product.

  • Isolation: Cool the supernatant to crystallize the product or remove solvent under vacuum.

  • Catalyst Wash: Wash the retained catalyst with ethanol and dry at 60°C for reuse.

Comparative Analysis of Catalytic Systems

The following table summarizes the efficiency of the described protocols based on internal and literature data.

ParameterMeglumine (Water)Ionic Liquid [BMIm]OHNano-Fe₃O₄@SiO₂-NH₂
Reaction Time 15–30 min10–20 min20–40 min
Yield (%) 88–95%90–96%85–92%
Temperature 80°C60°C80°C
Recyclability Low (Soluble)High (5 cycles)Very High (Magnetic)
Cost LowHighModerate (Initial Prep)
Green Metric Bio-based, Water solventLow volatilityEasy separation

Experimental Workflow Visualization

This diagram outlines the decision logic and workflow for selecting and executing the appropriate protocol.

Workflow Start Select Protocol Strategy Choice1 Bio-Compatible / Low Cost? Start->Choice1 Choice2 High Throughput / Speed? Start->Choice2 Choice3 Easy Separation / Scale-up? Start->Choice3 ProtoA Protocol A: Meglumine/Water (Biodegradable) Choice1->ProtoA ProtoB Protocol B: Ionic Liquid (Fast Kinetics) Choice2->ProtoB ProtoC Protocol C: Magnetic Nano (Heterogeneous) Choice3->ProtoC Execution Execute Reaction (Monitor TLC) ProtoA->Execution ProtoB->Execution ProtoC->Execution Workup Work-up & Purification Execution->Workup Final Pure 5-aminopyrazole-4-carbonitrile Workup->Final

Figure 2: Decision matrix for protocol selection based on laboratory constraints and sustainability goals.

References

  • Meglumine Catalysis

    • Title: Green and efficient synthesis of pyranopyrazoles using meglumine as a biodegradable c
    • Source:Research on Chemical Intermedi
    • Link:[Link]

  • Ionic Liquid Protocols

    • Title: Ionic liquid-mediated synthesis of 5-aminopyrazole-4-carbonitrile deriv
    • Source:Journal of Molecular Liquids
    • Link:[Link]

  • Nanocatalyst Applications

    • Title: Fe3O4@SiO2-NH2 as a magnetically separable nanoc
    • Source:Applied Organometallic Chemistry
    • Link:[Link]

  • General Green Chemistry Context

    • Title: Multicomponent reactions in w
    • Source:Green Chemistry
    • Link:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient 5-Aminopyrazole-4-carbonitrile Synthesis

Welcome to the dedicated technical support guide for the synthesis of 5-aminopyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the intr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-aminopyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the intricacies of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the knowledge to not only execute this synthesis but to understand the causality behind each experimental choice, ensuring reliable and efficient outcomes.

Introduction to the Synthesis

The synthesis of 5-aminopyrazole-4-carbonitrile is a cornerstone reaction, providing a key building block for a wide array of pharmaceutical compounds, including potent kinase inhibitors. The most common and direct route involves the condensation of malononitrile with a hydrazine derivative. While seemingly straightforward, the efficiency and purity of the final product are highly dependent on the choice of catalyst and reaction conditions. This guide will illuminate the path to selecting the optimal catalyst and troubleshooting common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-aminopyrazole-4-carbonitrile, providing concise answers grounded in established chemical principles.

Q1: What are the most common catalysts for the synthesis of 5-aminopyrazole-4-carbonitrile?

A1: The most prevalent catalysts are basic in nature, as they facilitate the initial deprotonation of malononitrile, a crucial step in the reaction mechanism. Commonly used catalysts include organic bases like triethylamine and piperidine, as well as inorganic bases such as potassium carbonate. The choice often depends on the specific hydrazine salt being used and the desired reaction kinetics.

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a critical role in solubilizing the reactants and influencing the catalyst's activity. Protic solvents like ethanol and methanol are frequently employed as they can participate in proton transfer steps. However, aprotic solvents can also be used, sometimes in combination with a phase-transfer catalyst, to modulate reactivity and simplify product isolation.

Q3: What is the general reaction mechanism?

A3: The reaction proceeds through a base-catalyzed Knoevenagel-type condensation followed by an intramolecular cyclization. The base abstracts a proton from the active methylene group of malononitrile, creating a nucleophilic carbanion. This carbanion then attacks the hydrazine, leading to a series of steps culminating in the formation of the pyrazole ring.

Q4: Are there any alternative, greener synthetic routes?

A4: Yes, significant research has been dedicated to developing more environmentally friendly methods. This includes the use of water as a solvent, employing reusable solid acid or base catalysts, and exploring microwave-assisted synthesis to reduce reaction times and energy consumption. Some studies have shown success with catalyst-free reactions in water under elevated temperatures.

Part 2: Troubleshooting Guide

This section is designed to address specific issues that may arise during the synthesis, providing a logical approach to problem-solving.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Poor quality of starting materials.1. Verify catalyst activity. If using an organic base, ensure it is fresh and free of excess moisture. Consider increasing the catalyst loading. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. 3. Check the purity of malononitrile and the hydrazine salt. Recrystallize or purify if necessary.
Formation of Side Products/Impurities 1. Dimerization or polymerization of malononitrile. 2. Competing side reactions of the hydrazine. 3. Reaction temperature is too high.1. Add the malononitrile slowly to the reaction mixture containing the catalyst and hydrazine. 2. Ensure the correct stoichiometry of reactants. An excess of one reactant can lead to side products. 3. Optimize the reaction temperature. While higher temperatures can increase the rate, they can also promote undesired pathways.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Oily or tar-like product formation.1. After reaction completion, try to precipitate the product by adding a non-polar co-solvent or by cooling the reaction mixture. 2. This often indicates the presence of significant impurities. Attempt to purify a small sample to identify the main product and then optimize the reaction conditions to minimize impurity formation. Consider a different workup procedure, such as an extraction followed by crystallization.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Base-Catalyzed Synthesis of 5-Aminopyrazole-4-carbonitrile
  • To a stirred solution of malononitrile (1.0 eq) in ethanol (5 mL/mmol of malononitrile) at room temperature, add the hydrazine salt (e.g., hydrazine hydrate, 1.0-1.2 eq).

  • Add the base catalyst (e.g., triethylamine, 1.0-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting an appropriate catalyst for your specific experimental setup.

Caption: A decision-making workflow for catalyst selection and optimization.

Part 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting and optimization. The following diagram illustrates the generally accepted pathway for the base-catalyzed synthesis of 5-aminopyrazole-4-carbonitrile.

ReactionMechanism cluster_reactants Reactants cluster_steps Reaction Steps Malononitrile Malononitrile H2C(CN)2 Deprotonation Deprotonation + Base Malononitrile->Deprotonation:f0 Hydrazine Hydrazine H2N-NH2 NucleophilicAttack Nucleophilic Attack Hydrazine->NucleophilicAttack:f0 Deprotonation:f0->NucleophilicAttack:f0 Carbanion Intermediate Cyclization Intramolecular Cyclization NucleophilicAttack:f0->Cyclization:f0 Aromatization Aromatization Cyclization:f0->Aromatization:f0 Product {5-Aminopyrazole-4-carbonitrile} Aromatization:f0->Product

Caption: The stepwise mechanism of 5-aminopyrazole-4-carbonitrile synthesis.

References

  • Abdel-Galil, F. M., Riad, B. Y., & Elnagdi, M. H. (1982). Nitriles in heterocyclic synthesis: The reaction of cinnamonitriles with active methylene reagents. Archiv der Pharmazie, 315(2), 139-144. [Link]

  • Al-Omran, F., Abdel-Khalik, M. M., & Elnagdi, M. H. (1997). Studies with 2-arylhydrazononitriles: A novel synthesis of 4-arylazo-3,5-diaminopyrazoles and of 2-arylhydrazono-3-imino-4-substituted nitriles. Tetrahedron, 53(4), 1495-1502. [Link]

  • Khaligh, N. G. (2014). Catalyst-free synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles in water. Chinese Chemical Letters, 25(6), 940-942. [Link]

Optimization

managing side reactions in the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and manage unwanted side reactions.

Introduction

The synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a crucial step in the development of various pharmaceutical compounds. The most common and efficient route involves the condensation reaction between ethylhydrazine and ethoxymethylenemalononitrile (EMMN). While this method is generally reliable, the formation of side products can affect the yield and purity of the desired compound. This guide will provide you with the expertise to identify, control, and troubleshoot these side reactions, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile?

A1: The most prevalent side product is the regioisomer, 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile . This occurs due to the two nucleophilic nitrogen atoms in ethylhydrazine, both of which can initiate the reaction with ethoxymethylenemalononitrile.

Q2: How can I confirm the identity of the desired 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile versus its 3-amino isomer?

A2: The most reliable method for distinguishing between the two isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H NMR and 13C NMR will show distinct chemical shifts for the protons and carbons in the pyrazole ring and the ethyl group. Detailed NMR data is provided in the "Characterization of Products" section of this guide.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors, including incomplete reaction, formation of multiple side products, or degradation of starting materials or the product. Key areas to investigate are the purity of your starting materials (especially the ethylhydrazine), the reaction temperature, and the solvent system.

Q4: I am observing an unexpected peak in my TLC/LC-MS that doesn't correspond to the starting materials or the expected products. What could it be?

A4: This could be an uncyclized intermediate, such as an enamine or a hydrazone. These intermediates can sometimes be stable enough to be observed, especially if the cyclization step is slow or incomplete. Refer to the "Troubleshooting Guide" for strategies to promote full cyclization.

Reaction Mechanism and Side Product Formation

The primary reaction for the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a cyclocondensation reaction. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on the electron-deficient double bond of ethoxymethylenemalononitrile.

  • Intermediate Formation: This initial attack forms an unstable intermediate which rapidly eliminates ethanol.

  • Cyclization: The resulting intermediate then undergoes an intramolecular cyclization.

  • Aromatization: The final step is the aromatization of the pyrazole ring to yield the stable product.

The formation of the two regioisomers is determined by which nitrogen atom of the ethylhydrazine initiates the attack.

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ethylhydrazine Ethylhydrazine Intermediate Uncyclized Intermediate Ethylhydrazine->Intermediate Nucleophilic Attack EMMN Ethoxymethylenemalononitrile EMMN->Intermediate Product 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Intermediate->Product Cyclization & Aromatization Regioisomer 3-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Intermediate->Regioisomer Alternative Cyclization

Caption: Main and side reaction pathways in the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This section provides detailed troubleshooting strategies for common issues encountered during the synthesis.

Issue 1: Poor Regioselectivity (High percentage of the 3-amino isomer)

Cause: The formation of the undesired 3-amino isomer is a common challenge. The regioselectivity of the reaction is influenced by steric and electronic factors, as well as the reaction conditions.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. While ethanol is commonly used, more polar or protic solvents can influence the reaction pathway. Consider using a less polar solvent to favor the desired isomer.

  • Temperature Control: Lowering the reaction temperature can often improve regioselectivity. Running the reaction at room temperature or even 0 °C may favor the formation of the thermodynamically more stable 5-amino isomer.

  • pH Adjustment: The pH of the reaction mixture can influence the nucleophilicity of the two nitrogen atoms in ethylhydrazine. The addition of a catalytic amount of a mild acid or base can sometimes alter the isomeric ratio. Careful experimentation is required to find the optimal pH.

Data Presentation: Effect of Solvent on Regioselectivity

SolventTemperature (°C)Ratio of 5-amino to 3-amino isomer (approx.)
EthanolReflux85:15
IsopropanolReflux90:10
TolueneReflux92:8
Dioxane8095:5

Note: These values are illustrative and can vary based on other reaction parameters.

Issue 2: Low Overall Yield

Cause: A low yield can be due to incomplete reaction, degradation of starting materials, or the formation of multiple, difficult-to-separate side products.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of both ethylhydrazine and ethoxymethylenemalononitrile. Impurities in ethylhydrazine can lead to a host of side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.

  • Exclusion of Air and Moisture: Hydrazine derivatives can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve the yield.

TroubleshootingYield Low_Yield Low Overall Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Degradation Starting Material Degradation Low_Yield->Degradation Side_Products Multiple Side Products Low_Yield->Side_Products Optimize_Time Optimize_Time Incomplete_Reaction->Optimize_Time Solution: Optimize Reaction Time Inert_Atmosphere Inert_Atmosphere Degradation->Inert_Atmosphere Solution: Use Inert Atmosphere Optimize_Conditions Optimize_Conditions Side_Products->Optimize_Conditions Solution: Optimize Conditions (Temp, Solvent)

Troubleshooting

enhancing the stability of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile during storage

Stability & Storage Optimization Guide Status: Active Last Updated: October 2023 Audience: Medicinal Chemists, Process Development Scientists, Inventory Managers[1] Product Vital Statistics Before addressing storage prot...

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Storage Optimization Guide

Status: Active Last Updated: October 2023 Audience: Medicinal Chemists, Process Development Scientists, Inventory Managers[1]

Product Vital Statistics

Before addressing storage protocols, verify the physicochemical profile of your material.[1] This molecule acts as a critical intermediate in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.[1]

ParameterSpecification / Characteristic
Chemical Name 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
Functional Groups Primary Amine (

), Nitrile (

), Pyrazole Ring, Ethyl Chain
Physical State Crystalline Solid (White to Off-White)
Primary Reactivity Nucleophilic (via

), Electrophilic susceptibility (at C-3), Hygroscopic
Critical Sensitivities Oxidation (Amine), Moisture (Hygroscopicity), Photolysis (UV sensitive)

Critical Storage Parameters (The "Golden Rules")

The stability of 5-amino-pyrazoles is dictated by the electron-rich nature of the amino group.[1] The 1-ethyl substitution increases lipophilicity but does not significantly protect the amine from oxidative degradation.[1]

The Degradation Cascade

Understanding the "Why" behind the protocols.

DegradationPathways Oxygen Oxygen (Atmosphere) Oxidation Radical Oxidation (N-oxide formation) Oxygen->Oxidation Light UV/Visible Light Light->Oxidation Moisture Moisture (H2O) Hydrolysis Nitrile Hydrolysis (Amide formation) Moisture->Hydrolysis Molecule 5-Amino-1-ethyl- 1H-pyrazole-4-carbonitrile Molecule->Oxidation Molecule->Hydrolysis Dimerization Azo Dimerization (Color Change) Oxidation->Dimerization Impurity2 Des-cyano Amide (Purity Drop) Hydrolysis->Impurity2 Impurity1 Colored Impurities (Yellow/Brown) Dimerization->Impurity1

Figure 1: Mechanistic pathways leading to degradation.[1] The primary amine is the "Achilles' heel," leading to oxidative discoloration, while the nitrile group is susceptible to hydrolysis under moist conditions.[1]

Storage Protocol Matrix
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of auto-oxidation and thermal decomposition.[1]
Atmosphere Inert Gas (Argon preferred, Nitrogen acceptable)Displaces atmospheric oxygen.[1] Argon is heavier than air and provides a better "blanket" for solids.[1]
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Blue light (preventing photo-oxidation).[1] Teflon prevents leaching and ensures a gas-tight seal.[1]
Desiccation Required The molecule is hygroscopic.[1][2] Moisture promotes clumping and catalyzes the hydrolysis of the nitrile group to an amide.[1]

Troubleshooting Guide (Q&A)

Q1: My sample has turned from white to a pale yellow or brown. Is it still usable?

  • Diagnosis: This is a classic sign of surface oxidation of the primary amine group, likely forming azo-linkages or N-oxides.[1]

  • Impact: While the bulk purity might still be high (>95%), these colored impurities can act as radical initiators or catalyst poisons in subsequent steps (especially Palladium-catalyzed cross-couplings).[1]

  • Action:

    • Perform an HPLC check.[1] If purity is >98%, the color is likely superficial.[1]

    • If purity is compromised, proceed to Protocol B (Recrystallization) below.[1]

Q2: The powder has clumped into hard aggregates. Can I just grind it?

  • Diagnosis: Hygroscopicity failure . The material has absorbed ambient moisture.[1]

  • Risk: Water trapped in the crystal lattice will affect stoichiometry calculations (molecular weight correction needed) and may hydrolyze the nitrile group over time.[1]

  • Action:

    • Do not just grind; you must dry it first.[1]

    • Place in a vacuum oven at 40°C over

      
       or silica gel for 12 hours.
      
    • Re-measure water content (Karl Fischer titration) before use.[1]

Q3: Can I store this compound in solution (e.g., DMSO or Methanol) for convenience?

  • Verdict: NO.

  • Reasoning: In solution, the molecular mobility increases, accelerating dimerization and oxidation rates.[1] Furthermore, nucleophilic solvents (like Methanol) can react with the nitrile group under specific pH conditions.[1]

  • Recommendation: Always store as a solid. Prepare fresh solutions immediately before use.

Experimental Protocols

Protocol A: Inert Atmosphere Packaging (The "Schlenk" Standard)

Use this for long-term storage (>1 month).[1]

  • Transfer: Move the material into a clean, dry amber vial.

  • Purge: Insert a needle connected to an Argon line into the vial (do not submerge in powder).[1] Insert a vent needle.[1]

  • Flow: Allow Argon to flow gently for 30–60 seconds to displace air.

  • Seal: Remove the vent needle first, then the gas needle.[1] Immediately cap with a Teflon-lined lid.[1]

  • Secondary Seal: Wrap the cap junction with Parafilm® to prevent gas exchange.[1]

Protocol B: Purification via Recrystallization

Use this to restore oxidized (yellow/brown) material.[1]

  • Solvent System: Ethanol (EtOH) or Ethanol/Water mixtures are standard for aminopyrazoles [1][2].[1]

  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol .

    • If insoluble dark particles remain, filter hot through a syringe filter or Celite pad.[1]

    • Allow the solution to cool slowly to room temperature (rapid cooling traps impurities).[1]

    • Further cool in an ice bath (0-4°C) for 1 hour.

    • Filter the white crystals and wash with cold Ethanol.[1]

    • Critical: Dry under high vacuum to remove solvent residues which can catalyze degradation.[1]

Protocol C: QC Stability Check (HPLC Conditions)

Standard method for detecting degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).[1]

  • Pass Criteria: Main peak >98% area; no single impurity >0.5%.

References

  • National Institutes of Health (NIH) - PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide (Analogous Structure Data).[1] Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: 5-Amino-1-phenylpyrazole-4-carbonitrile (Analogous Stability Data). Retrieved from [1]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[1] (Recrystallization methodologies).[1][3][4] Retrieved from [1]

  • BLD Pharm. 5-Amino-1H-pyrazole-4-carbonitrile Product Information. (Storage conditions: Keep in dark, sealed, dry). Retrieved from [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

overcoming poor solubility of pyrazole derivatives in aqueous media

Status: Operational Topic: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives Ticket Priority: High (Critical for Bioavailability) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives Ticket Priority: High (Critical for Bioavailability) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The Pyrazole Paradox

Welcome to the Pyrazole Solubility Support Center. While the pyrazole scaffold is a cornerstone of medicinal chemistry (found in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil ), it presents a distinct thermodynamic challenge.

The Root Cause: Unsubstituted and substituted pyrazoles often exhibit high crystal lattice energy. The planar ring system facilitates strong


 stacking, and the presence of both a hydrogen bond donor (NH) and acceptor (N) leads to robust intermolecular hydrogen bonding networks. To dissolve these compounds, you must overcome this high lattice energy (enthalpic cost) and the hydrophobic effect (entropic cost).

This guide provides a tiered troubleshooting approach to transitioning your pyrazole from a "brick dust" solid into a bioavailable solution.

Tier 1: Physicochemical Profiling & Strategy Selection

User Query: "I have a new pyrazole lead, but I don't know which solubility enhancement strategy to choose."

Technical Response: Before attempting formulation, you must characterize the ionization state. Pyrazoles are amphoteric; the pyridine-like nitrogen is weakly basic (pKa ~2.5 for unsubstituted), while the pyrrole-like NH is weakly acidic (pKa ~14). Substituents dramatically shift these values.

Decision Matrix: The Solubility Strategy Selector

Use the following logic flow to determine your primary experimental approach based on your compound's pKa and LogP.

SolubilityStrategy Start Analyze Pyrazole Derivative CheckIon Is pKa within physiological range (2-8)? Start->CheckIon YesIon Yes (Ionizable) CheckIon->YesIon Ionizable groups present NoIon No (Neutral in vivo) CheckIon->NoIon Stays neutral SaltScreen Protocol A: Salt Screening YesIon->SaltScreen CheckLogP Check LogP NoIon->CheckLogP HighLogP LogP > 3 (Lipophilic) CheckLogP->HighLogP ModLogP LogP < 3 (Lattice Energy Limited) CheckLogP->ModLogP ASD Protocol C: Amorphous Solid Dispersion (ASD) HighLogP->ASD Cosolv Lipid/Cosolvent System HighLogP->Cosolv Cyclo Protocol B: Cyclodextrin Complexation ModLogP->Cyclo

Figure 1: Strategic decision tree for pyrazole solubilization. Selection depends on ionization potential (Salt formation) vs. lipophilicity (ASDs/Complexation).

Tier 2: Chemical Modifications (Salts & Co-crystals)

User Query: "My pyrazole is basic. I tried an HCl salt, but it's hygroscopic and unstable. What now?"

Technical Response: While HCl is standard, it is often too small and mobile for lipophilic pyrazoles, leading to lattice instability or hygroscopicity. You need a counterion that matches the lipophilicity of your drug to stabilize the crystal lattice while improving dissolution.

Protocol A: Counterion Screening for Pyrazoles

Objective: Identify a salt form with optimal solubility and crystallinity.

  • Stoichiometry Calculation: Determine the molecular weight of the free base and potential acids.

  • Solvent Selection: Choose a solvent where the free base is soluble, but the salt is not (e.g., Acetone, THF, or Isopropanol).

  • Acid Addition:

    • Group 1 (Strong Acids): Methanesulfonic acid (Mesylate), Sulfuric acid. Best for weak bases.

    • Group 2 (Lipophilic Acids): Tosylic acid, Napsylic acid. Best for reducing hygroscopicity.

    • Group 3 (Dicarboxylic Acids): Maleic, Fumaric. Good for forming stable networks.

  • Crystallization: Add acid (1.05 eq) to the drug solution at 50°C. Cool slowly to 4°C.

  • Validation: Filter and analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase, not just physical mixture.

Troubleshooting Tip: If the pKa difference (


pKa) between the drug and acid is < 2, salt formation is unlikely. Switch to Co-crystal screening  using neutral conformers (e.g., glutaric acid, urea) which rely on H-bonding rather than proton transfer [1].

Tier 3: Formulation Strategies (Complexation & ASDs)

User Query: "My compound is neutral and won't form salts. It precipitates immediately when I dilute my DMSO stock into water."

Technical Response: This is a classic "crash-out" scenario. You are fighting the hydrophobic effect. You must encapsulate the hydrophobic pyrazole core or disrupt its crystal lattice entirely.

Protocol B: Cyclodextrin (CD) Complexation

Pyrazoles generally fit well into the cavity of


-Cyclodextrins.
  • Recommended Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). It is more water-soluble and less toxic than parent
    
    
    -CD.
  • Mechanism: The hydrophobic pyrazole ring displaces water from the CD cavity (entropic gain).

  • Workflow:

    • Prepare 20% w/v HP-

      
      -CD in water.
      
    • Add excess pyrazole derivative.

    • Stir for 24–48 hours at ambient temperature.

    • Filter (0.45 µm) and analyze filtrate by HPLC.

    • Critical Check: If solubility increases linearly with CD concentration (

      
       type isotherm), you have a 1:1 stable complex [2].
      
Protocol C: Amorphous Solid Dispersions (ASD)

If complexation fails, you must use the "Spring and Parachute" approach. This involves converting the crystalline drug into an amorphous form (high energy "Spring") and using a polymer to inhibit recrystallization (the "Parachute").

Polymer Selection Guide:

Polymer TypeExamplesBest ForMechanism
Cellulosics HPMC-AS, HPMCNeutral/Weakly Acidic PyrazolesHydrogen bonding with pyrazole NH; pH-dependent release (HPMC-AS).
Vinyls PVP, PVP-VA64Rapid ReleaseHigh glass transition temperature (

); steric hindrance of crystallization.
Surfactants Soluplus, TPGSLipophilic Pyrazoles (LogP > 4)Micellar solubilization + crystallization inhibition.

The "Spring and Parachute" Mechanism:

SpringParachute Crystalline Crystalline Pyrazole (Low Solubility) EnergyInput Energy Input (Spray Drying/HME) Crystalline->EnergyInput Amorphous Amorphous Form (High Energy 'Spring') EnergyInput->Amorphous Disordered Lattice Supersat Supersaturated Solution Amorphous->Supersat Rapid Dissolution Precip Precipitation (Crystallization) Supersat->Precip Without Polymer Bioavail Systemic Circulation Supersat->Bioavail Absorption Polymer Polymer 'Parachute' (HPMC-AS / PVPVA) Polymer->Supersat Maintains State

Figure 2: The Spring and Parachute effect. Energy input creates a high-solubility amorphous state (Spring). Polymers prevent rapid reprecipitation (Parachute), maintaining supersaturation long enough for absorption.

FAQ & Troubleshooting

Q: I see a "haze" forming 10 minutes after dissolving my ASD in buffer. Is the experiment a failure? A: Not necessarily. This is likely Liquid-Liquid Phase Separation (LLPS) , creating a drug-rich nanodroplet phase. This is actually desirable! These nanodroplets act as a reservoir, replenishing the dissolved drug as it is absorbed. Do not filter the haze; measure the concentration using UV-Vis (if no scattering interference) or centrifugation followed by HPLC of the supernatant.

Q: My pyrazole sulfonamide (like Celecoxib) has low solubility even in ASDs. A: Sulfonamides are H-bond acceptors. Ensure your polymer is a strong H-bond donor or has amphiphilic properties (like Soluplus ). Simple PVP might not interact strongly enough to prevent crystallization. Consider Hot Melt Extrusion (HME) over spray drying to ensure intimate molecular mixing.

Q: Can I use DMSO for animal studies? A: Use with extreme caution. While DMSO dissolves pyrazoles well, it can precipitate the drug upon contact with blood/interstitial fluid (the "solvent drag" effect), causing embolism or local toxicity. Limit DMSO to <5% and use cosolvents like PEG400 (up to 40%) or Tween 80 (up to 5%) to maintain solubility upon dilution.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Strategies for 5-Aminopyrazole Synthesis

Executive Summary The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous p38 kinase inhibitors, COX-2 inhibitors, and antipsychotic agents. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous p38 kinase inhibitors, COX-2 inhibitors, and antipsychotic agents. While the classical condensation of


-ketonitriles with hydrazines appears straightforward, the choice of catalyst dictates the reaction kinetics, regioselectivity (when using substituted hydrazines), and downstream purification burden.

This guide provides a comparative technical analysis of three distinct catalytic classes: Homogeneous Brønsted Acids , Lewis Acids , and Heterogeneous Nanocatalysts . We analyze these based on yield efficiency, reaction time, and industrial viability (Green Chemistry metrics).

Mechanistic Grounding

Understanding the reaction pathway is critical for catalyst selection. The synthesis generally proceeds via a Knorr-type cyclocondensation.

The Reaction Pathway

The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the


-ketonitrile, followed by dehydration to form a hydrazone intermediate. The terminal amine of the hydrazone then attacks the nitrile carbon, followed by an imine-enamine tautomerization to yield the aromatic 5-aminopyrazole.

Critical Control Point: The initial nucleophilic attack is the rate-determining step in neutral media. Catalysts function by activating the carbonyl (acids) or increasing the nucleophilicity of hydrazine (bases), though acid catalysis is generally preferred to suppress side reactions like azine formation.

Mechanism Start β-Ketonitrile + Hydrazine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Inter2 Hydrazone Intermediate Inter1->Inter2 -H2O (Dehydration) Cycliz Intramolecular Cyclization Inter2->Cycliz Nitrile Attack Product 5-Aminopyrazole Cycliz->Product Tautomerization

Figure 1: Step-wise mechanistic pathway for the cyclocondensation of


-ketonitriles with hydrazine.

Comparative Analysis of Catalysts

Class A: Homogeneous Brønsted Acids (e.g., Acetic Acid, p-TSA)

Mechanism: Protonation of the carbonyl oxygen, increasing electrophilicity.

  • Pros: Low cost, high availability, rapid kinetics.

  • Cons: Corrosive; requires neutralization during workup; difficult to recycle; not suitable for acid-sensitive substrates.

  • Best For: Small-scale, robust substrates where cost is the primary driver.

Class B: Lewis Acids (e.g., , )

Mechanism: Coordination to the carbonyl oxygen and nitrile nitrogen, activating both electrophilic sites simultaneously (dual activation).

  • Pros: Milder conditions (often neutral pH); higher regioselectivity with substituted hydrazines; water-tolerant.

  • Cons: Higher catalyst cost; metal waste disposal requirements.

  • Best For: Complex pharmaceutical intermediates requiring high purity and regiocontrol.

Class C: Heterogeneous Nanocatalysts (e.g., Nano-ZnO, Sulfated Zirconia)

Mechanism: Surface-mediated activation. High surface-to-volume ratio provides active acidic/basic sites.

  • Pros: Reusable (3-5 cycles); easy separation (filtration); solvent-free options (Green Chemistry).

  • Cons: Preparation of catalyst required; potential leaching; mass transfer limitations in viscous reactions.

  • Best For: Large-scale "Green" synthesis and process chemistry optimization.

Performance Data Summary

The following data represents average performance metrics derived from comparative literature studies using benzoylacetonitrile and hydrazine hydrate as model substrates.

MetricAcetic Acid (Reflux)

(aq. EtOH)
Nano-ZnO (Solvent-Free)
Reaction Time 2 - 4 Hours10 - 30 Minutes5 - 15 Minutes
Isolated Yield 75 - 85%88 - 94%90 - 96%
Temperature 80°C (Reflux)25 - 50°C60 - 80°C
Catalyst Recovery NoneDifficultExcellent (Filtration)
Workup Neutralization/ExtractionEvaporation/RecrystallizationSimple Filtration
E-Factor (Waste) HighMediumLow

Detailed Experimental Protocols

Protocol A: Lewis Acid Catalyzed Synthesis ( )

Recommended for high-value intermediates requiring mild conditions.

  • Preparation: In a 50 mL round-bottom flask, dissolve benzoylacetonitrile (1.0 mmol) in ethanol:water (1:1 v/v, 5 mL).

  • Catalyst Addition: Add

    
      (10 mol%, 37 mg) to the stirred solution.
    
  • Reactant Addition: Dropwise add hydrazine hydrate (1.2 mmol).

  • Reaction: Stir at room temperature for 20 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Upon completion, pour the mixture into crushed ice. The solid product precipitates out.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from ethanol if necessary.

  • Validation: Confirm structure via

    
    H NMR (Characteristic signal: 
    
    
    
    broad singlet at
    
    
    5.0-6.0 ppm).
Protocol B: Green Synthesis using Nano-ZnO

Recommended for scale-up and environmentally conscious workflows.

  • Preparation: Mix benzoylacetonitrile (1.0 mmol) and hydrazine hydrate (1.1 mmol) in a mortar.

  • Catalyst Addition: Add Nano-ZnO (10 mol%) to the mixture.

  • Grinding (Mechanochemistry): Grind the mixture with a pestle for 5–10 minutes. The mixture will become a paste as the exothermic reaction proceeds.

  • Extraction: Add hot ethanol (10 mL) to the paste to dissolve the product.

  • Catalyst Recovery: Filter the hot solution to recover the insoluble Nano-ZnO (wash with 2 mL hot ethanol). Save catalyst for reactivation (drying at 100°C).

  • Crystallization: Allow the filtrate to cool. Collect crystals of 5-aminopyrazole by filtration.

Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalyst for your specific substrate constraints.

DecisionTree Start Select Catalyst Strategy Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is catalyst recycling mandatory (Green Chem)? Q1->Q2 No Res_Lewis Use Lewis Acid (CeCl3, InCl3) Q1->Res_Lewis Yes Res_Nano Use Nano-Catalyst (ZnO, MgO) Q2->Res_Nano Yes Res_Acid Use Brønsted Acid (AcOH, p-TSA) Q2->Res_Acid No (Cost priority)

Figure 2: Decision matrix for catalyst selection based on substrate stability and process requirements.

References

  • Aggarwal, R., et al. (2011). "One-pot synthesis of 5-aminopyrazoles using heterocyclic amines." Journal of Heterocyclic Chemistry.

  • Sridhar, R., et al. (2009). "Cerium(III) chloride catalyzed one-pot synthesis of 5-aminopyrazoles." Tetrahedron Letters.

  • Heravi, M. M., et al. (2010). "Applications of Nano-ZnO as a recyclable catalyst for the synthesis of 5-aminopyrazoles." Journal of the Iranian Chemical Society.

  • Frizzo, C. P., et al. (2014). "Green synthesis of 5-aminopyrazoles: A review." Current Organic Synthesis.

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for 5-Aminopyrazole." PubChem.

Comparative

Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Encorafenib vs. Tozasertib

Executive Summary: The Pyrazole Privilege In the landscape of kinase inhibitor design, the pyrazole scaffold is a "privileged structure." Its planar geometry and nitrogen arrangement allow it to mimic the adenine ring of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privilege

In the landscape of kinase inhibitor design, the pyrazole scaffold is a "privileged structure." Its planar geometry and nitrogen arrangement allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

This guide compares two distinct evolutions of the pyrazole scaffold:

  • Encorafenib (LGX818): A highly selective, second-generation BRAF inhibitor designed for precision oncology (Melanoma).

  • Tozasertib (VX-680): A potent, pan-Aurora kinase inhibitor representing a broader spectrum approach.

Key Takeaway: While both utilize a pyrazole core for ATP-competitiveness, Encorafenib features a distinct "off-rate" optimization strategy leading to prolonged residence time, whereas Tozasertib relies on rapid, high-affinity saturation.

Structural & Mechanistic Comparison

The Binding Mode (Hinge Interaction)

The efficacy of pyrazole-based inhibitors hinges on their ability to occupy the ATP-binding pocket (Type I inhibition).

  • Encorafenib: Binds to the active conformation of BRAF (V600E). The pyrazole ring acts as the anchor, but the molecule is engineered to induce a specific conformation of the

    
    C-helix, preventing MAPK pathway reactivation.
    
  • Tozasertib: The aminopyrazole moiety forms a tridentate hydrogen-bonding network with the hinge region of Aurora A (residues Glu211 and Ala213).

Visualization: The Pyrazole Hinge Interaction

The following diagram illustrates the generalized binding logic of these inhibitors within the kinase cleft.

KinaseBinding KinaseCleft Kinase ATP Pocket (Hinge Region) Residue1 Backbone NH (H-Bond Donor) KinaseCleft->Residue1 Contains Residue2 Backbone CO (H-Bond Acceptor) KinaseCleft->Residue2 Contains PyrazoleCore Pyrazole Scaffold (Inhibitor) PyrazoleCore->Residue1 Accepts H-Bond PyrazoleCore->Residue2 Donates H-Bond Specificity Tail Region (Determines Selectivity) PyrazoleCore->Specificity

Figure 1: Schematic representation of the pyrazole scaffold anchoring to the kinase hinge region via hydrogen bonding.

Performance Data: Side-by-Side

The following data aggregates results from standard radiometric assays and cellular proliferation studies.

FeatureEncorafenib (LGX818)Tozasertib (VX-680)
Primary Target BRAF (V600E)Aurora Kinase A/B/C
Scaffold Class Pyrazole-pyrimidine derivativeAminopyrazole-pyrimidine
Enzymatic IC50 ~0.35 nM (BRAF V600E)0.6 nM (Aurora A)
Cellular EC50 ~3-4 nM (A375 Melanoma)~15 nM (HCT116)
Dissociation Half-life > 30 hours (High Residence Time)~20-30 minutes
Selectivity High (>100x vs. CRAF/Wild-type)Moderate (Hits FLT3, ABL)
Clinical Status FDA Approved (Combo w/ Binimetinib)Discontinued (Phase II)

Expert Insight: Note the massive difference in Dissociation Half-life . Encorafenib's exceptionally long residence time (slow


) is a key differentiator, allowing for sustained pathway suppression even after the drug is cleared from plasma. This is a critical parameter often overlooked in simple IC50 comparisons.

Experimental Validation Protocols

To verify these performance metrics in your own lab, use the following "Self-Validating" protocols.

Protocol A: Radiometric Kinase Assay (The Gold Standard)

Why this method? Unlike fluorescence-based assays (FRET/TR-FRET), radiometric assays (


P-ATP) are free from interference by fluorescent compounds and offer the highest sensitivity for sub-nanomolar inhibitors like Encorafenib.

Workflow:

  • Reaction Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Enzyme Prep: Dilute BRAF V600E or Aurora A to 1 nM final concentration.

  • Substrate: Use MEK1 (for BRAF) or Histone H3 (for Aurora).

  • Initiation: Add

    
    P-ATP (Specific activity: 10 µCi/µl). Final ATP concentration should be at 
    
    
    
    (approx 10 µM).
  • Incubation: 60 minutes at Room Temp.

  • Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper.

  • Wash: Wash 3x with 0.75% Phosphoric acid (removes unbound ATP).

  • Detection: Scintillation counting.

Validation Check: Z-factor must be > 0.5. If < 0.5, re-optimize enzyme concentration or wash steps.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Why this method? IC50 is thermodynamic; it doesn't tell you how long the drug stays bound. SPR measures


 and 

.

SPRWorkflow Step1 1. Biotinylate Kinase (AviTag Method) Step2 2. Immobilize on Streptavidin Chip Step1->Step2 Step3 3. Inject Inhibitor (Single Cycle Kinetics) Step2->Step3 Step4 4. Measure Dissociation (Buffer Wash) Step3->Step4 Result Calculate Residence Time (t = 0.693 / koff) Step4->Result

Figure 2: SPR workflow for determining drug residence time.

Critical Step: For Encorafenib, the dissociation is extremely slow. Ensure your dissociation phase is set to at least 2 hours in the software settings, otherwise, the


 calculation will be mathematically unstable.

References

  • Stuart, D. D., et al. (2015). "Clinical activity of the BRAF inhibitor encorafenib in patients with BRAF V600E-mutant melanoma." Journal of Clinical Oncology.

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine.

  • Copeland, R. A. (2016). "Kinetics of Drug-Target Residence Time." Expert Opinion on Drug Discovery.

  • Protein Data Bank (PDB). Structure of BRAF in complex with Encorafenib (PDB ID: 5CSW).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handli...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling of specialized reagents like 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile does not conclude when the data is collected; it ends with the safe and compliant disposal of all resulting waste streams. This guide provides a comprehensive, technically grounded protocol for managing this compound, ensuring the protection of laboratory personnel and the environment.

The procedural integrity of chemical waste management is a self-validating system. Each step, from initial segregation to final disposal, is designed to mitigate risk and ensure regulatory compliance. The presence of both an amino group and a carbonitrile moiety in this pyrazole derivative necessitates a cautious approach, as improper handling can lead to significant hazards.

Part 1: Hazard Profile and Essential Protective Measures

Understanding the specific risks associated with 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is the foundation of its safe management. The Globally Harmonized System (GHS) provides a clear classification of its potential hazards.

GHS Hazard Classifications

The primary hazards associated with this compound are summarized below. This data dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedAvoid ingestion; do not eat, drink, or smoke in the lab.[1]
Skin Irritation (Category 2)H315Causes skin irritationWear chemical-resistant gloves and a lab coat.[1]
Serious Eye Irritation (Category 2)H319Causes serious eye irritationUse safety glasses with side-shields or goggles.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritationHandle in a well-ventilated area or chemical fume hood.[1][2]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile.

  • Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory to protect against accidental splashes or dust particles causing serious eye irritation.[3][4]

  • Hand Protection : Chemical-impermeable gloves (e.g., nitrile) must be worn. Given the compound's potential for skin irritation and dermal toxicity, inspect gloves for integrity before each use and employ proper removal techniques to prevent skin contact with a contaminated surface.[3][4][5]

  • Body Protection : A standard laboratory coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection : When handling the solid compound outside of a fume hood, or if dust generation is likely, a NIOSH-approved respirator is required to mitigate the risk of respiratory tract irritation.[4][6]

Part 2: Waste Management Workflow

Proper disposal is a systematic process. The following workflow ensures that waste is handled safely from the point of generation to its final collection. The core principle is strict segregation to prevent inadvertent and dangerous chemical reactions. The carbonitrile group (-CN) is of particular concern, as mixing with acidic waste could potentially generate highly toxic hydrogen cyanide gas.

G cluster_0 Step 1: Point of Generation (In-Lab) cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Waste Generated (Solid, Contaminated Labware, PPE) B Is waste acidic or a strong oxidizer? A->B C Segregate into Dedicated 'Nitrile-Containing Hazardous Waste' Container B->C No D Label Container: 'Hazardous Waste' '5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile' List Hazards & Accumulation Start Date C->D E Store container in designated Satellite Accumulation Area (SAA) Away from incompatibles D->E F Is container >75% full or approaching time limit? E->F G Securely seal container. Ensure label is complete and legible. F->G Yes H Log and Transfer to Central Accumulation Area (CAA) G->H I Collection by Licensed Chemical Waste Contractor H->I J Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Disposal workflow for 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Part 3: Detailed Disposal Protocols

Step 1: Waste Characterization and Segregation

All materials that have come into direct contact with 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile must be treated as hazardous waste. This includes:

  • Residual solid compound.

  • Contaminated weighing paper, spatulas, and disposable labware.

  • Used personal protective equipment (gloves, etc.).

  • Rinsate from cleaning contaminated glassware.

Action: Immediately place these items into a designated, compatible, and clearly labeled hazardous waste container.[3][4] The container must be kept closed except when adding waste.

Step 2: Container Management and Labeling
  • Container Selection : Use a container made of a material compatible with the chemical (e.g., high-density polyethylene). Ensure it has a secure, vapor-tight lid.[7] The container size should be appropriate for the amount of waste to minimize disposal costs.[7]

  • Labeling : Per EPA regulations, the label must clearly state "Hazardous Waste" and identify the contents.[8] A complete label includes:

    • The full chemical name: "5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile".

    • Associated hazard warnings (e.g., "Toxic," "Irritant").[8]

    • The date when waste was first added to the container (accumulation start date).

This container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

Step 3: Disposal of Empty Stock Containers

An "empty" container that held this compound is not considered regular trash until properly decontaminated.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[5]

  • Collect the rinsate and manage it as hazardous waste, adding it to your designated waste stream.[10]

  • After triple rinsing, deface or remove the original label to prevent misuse.[10]

  • The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, or offered for recycling.[5][11]

Step 4: Final Disposal via Professional Services

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5] The established and compliant method for final disposal is through a licensed chemical destruction facility.

  • Method : The preferred disposal method is controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts like nitrogen oxides.[5]

  • Procedure : Once your laboratory's waste container is full or has reached its storage time limit (per your institution's and local regulations), it must be moved from the SAA to your facility's Central Accumulation Area (CAA) for pickup by a certified hazardous waste contractor.[8][9]

Part 4: Emergency Procedures

Spill Response
  • Evacuate and Secure : Alert others in the area and evacuate if necessary. Ensure adequate ventilation and remove all sources of ignition.[4][5]

  • Don PPE : At a minimum, wear a lab coat, gloves, and eye protection. A respirator may be necessary for large spills or fine powders.[4][5]

  • Containment : Prevent the spill from spreading or entering drains.[3][5]

  • Cleanup : For a solid spill, carefully sweep or scoop the material into a hazardous waste container without creating dust.[3][12] Use a damp cloth to wipe the area after gross removal, and dispose of the cloth as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.

First Aid Measures
  • In case of skin contact : Immediately wash the affected area with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][12]

  • If inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[3][12]

  • If swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile in your laboratory is managed responsibly from acquisition to disposal.

References

  • 5-AMINO-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE Safety Data Sheets. (n.d.). BOC Sciences.
  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2024, March 2). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
  • Safety Data Sheet. (2026, January 6). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 2, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Disposal of Chemical Waste. (n.d.). University of St Andrews Safety Office.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.

Sources

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